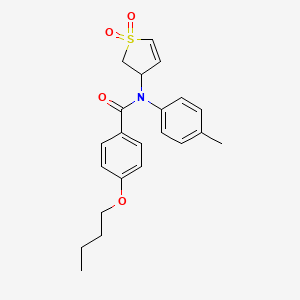
3-(氨基甲基)-4,6-二甲基-1,2-二氢吡啶-2-酮二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a dihydropyridinone ring
科学研究应用
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases .
作用机制
Target of Action
Similar compounds such as berotralstat and 1400W target plasma kallikrein and inducible nitric oxide synthase (iNOS) respectively. Plasma kallikrein is involved in the release of bradykinin, a peptide that promotes swelling and pain . iNOS is involved in the production of nitric oxide, a molecule that plays a role in various biological processes .
Mode of Action
Based on the actions of similar compounds, it could potentially inhibit the activity of its target enzymes, thereby modulating their associated biological processes .
Biochemical Pathways
The inhibition of plasma kallikrein or inos would affect the kallikrein-kinin system or nitric oxide synthesis pathway respectively .
Result of Action
The inhibition of plasma kallikrein or inos could potentially reduce swelling and pain or modulate nitric oxide levels respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride typically involves the reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . This method is effective in producing the desired compound with high purity. The preparation process can be scaled up for industrial production, ensuring that large quantities of the compound can be synthesized efficiently .
化学反应分析
Types of Reactions: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the aminomethyl group and the dihydropyridinone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
相似化合物的比较
Similar Compounds: Similar compounds to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride include other aminomethyl-substituted dihydropyridinones and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .
Uniqueness: What sets 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-3-6(2)10-8(11)7(5)4-9;;/h3H,4,9H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOQFPFADFMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)
![3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2433487.png)
![Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride](/img/structure/B2433489.png)
![6-(2-methoxyphenyl)-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2433490.png)
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)
